An In-depth Technical Guide to Neamine Hydrochloride: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Neamine Hydrochloride: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neamine hydrochloride, an aminoglycoside antibiotic, is a key molecule in biomedical research, demonstrating a range of biological activities including antibacterial, anti-angiogenic, and neuroprotective properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for the evaluation of its biological functions. Particular focus is given to its mechanism of action as an inhibitor of angiogenin-mediated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Chemical Structure and Properties
Neamine, also known as Neomycin A, is a core component of the neomycin antibiotic complex.[1] It is a pseudo-disaccharide composed of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a 6'-amino-6'-deoxy-D-glucose moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1R,2R,3S,4R,6S)-4,6-diamino-3-hydroxy-2-{[(2R,3R,4S,5R,6R)-5-amino-6-(aminomethyl)-3,4-dihydroxyoxan-2-yl]oxy}cyclohexan-1-ol;tetrahydrochloride |
| Synonyms | Neomycin A tetrahydrochloride, 2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine hydrochloride |
| CAS Number | 15446-43-2 |
| Molecular Formula | C₁₂H₂₆N₄O₆ · 4HCl |
| Molecular Weight | 468.20 g/mol |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
| Storage | Store at 2-8°C in a dry, inert atmosphere |
Biological Activities and Mechanism of Action
Neamine hydrochloride exhibits a spectrum of biological activities, with its primary mechanisms centered around the inhibition of protein synthesis in bacteria and the modulation of signaling pathways in eukaryotic cells.
Antibacterial Activity
As an aminoglycoside, neamine exerts its antibacterial effect by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit. This interaction interferes with the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death.
Anti-Angiogenic Activity
A significant area of research for neamine hydrochloride is its potent anti-angiogenic activity. This effect is primarily mediated through the inhibition of angiogenin (ANG), a key protein involved in the formation of new blood vessels.[2] Neamine has been shown to block the nuclear translocation of ANG in endothelial cells.[2] This prevents ANG from stimulating the transcription of ribosomal RNA (rRNA), a critical step for cell proliferation and angiogenesis.[2][3] Unlike its parent compound neomycin, neamine does not appear to inhibit the phosphorylation of Akt, a key protein in cell survival pathways, suggesting a more specific mechanism of action with potentially lower toxicity.[4]
Neuroprotective Activity
Emerging research has indicated that neamine hydrochloride possesses neuroprotective properties, although the underlying mechanisms are still under investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Neamine hydrochloride.
Synthesis of Neamine Hydrochloride from Neomycin Sulfate
Neamine can be obtained by the acid hydrolysis of neomycin sulfate. The following is a general protocol; optimization may be required.
Materials:
-
Neomycin sulfate
-
Methanol
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Concentrated Hydrochloric Acid (HCl)
-
Anhydrous ether
-
Silica gel for chromatography
Procedure:
-
Reflux neomycin sulfate in a solution of methanol and hydrochloric acid for 4 hours.[5]
-
After cooling, precipitate the resulting neamine hydrochloride by adding anhydrous ether.[5]
-
Filter the precipitate and wash it twice with ether.[5]
-
The crude product can be further purified by silica gel chromatography to yield a white, crystalline powder of neamine hydrochloride.[5]
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Neamine hydrochloride can be quantified by determining its MIC using the broth microdilution method.
Materials:
-
Neamine hydrochloride
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Neamine hydrochloride in sterile MHB.
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate, each containing 100 µL of MHB.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Neamine hydrochloride that completely inhibits visible bacterial growth.
In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of Neamine hydrochloride to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel or similar basement membrane extract
-
Neamine hydrochloride
-
96-well plates
-
Calcein AM or other fluorescent dye for cell visualization
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of Neamine hydrochloride.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
After incubation, carefully remove the medium and stain the cells with a fluorescent dye (e.g., Calcein AM).
-
Visualize and quantify the formation of tube-like structures using a fluorescence microscope and appropriate imaging software. A reduction in the number and length of tubes in the presence of Neamine hydrochloride indicates anti-angiogenic activity.
Cell Viability Assay (MTT Assay)
The effect of Neamine hydrochloride on cell viability can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line (e.g., endothelial cells, cancer cells)
-
Complete cell culture medium
-
Neamine hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Neamine hydrochloride and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Immunofluorescence Staining for Angiogenin Nuclear Translocation
This protocol allows for the visualization of angiogenin localization within cells and the effect of Neamine hydrochloride on its nuclear translocation.
Materials:
-
Endothelial cells
-
Coverslips
-
Cell culture medium
-
Angiogenin (recombinant human)
-
Neamine hydrochloride
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against angiogenin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed endothelial cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with Neamine hydrochloride for a specified period before stimulating with recombinant human angiogenin.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-angiogenin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of angiogenin using a fluorescence microscope. In untreated, angiogenin-stimulated cells, fluorescence should be concentrated in the nucleus. In cells treated with Neamine hydrochloride, a reduction in nuclear fluorescence and an increase in cytoplasmic fluorescence would indicate inhibition of nuclear translocation.
Signaling Pathways and Logical Relationships
The biological effects of Neamine hydrochloride can be visualized through signaling pathway diagrams.
Angiogenin Signaling and Inhibition by Neamine Hydrochloride
Angiogenin, upon binding to its receptor on the endothelial cell surface, is internalized and translocates to the nucleus where it promotes rRNA transcription, leading to cell proliferation and angiogenesis. Neamine hydrochloride acts as an inhibitor of this process by blocking the nuclear translocation of angiogenin.
Caption: Angiogenin signaling pathway and its inhibition by Neamine hydrochloride.
Experimental Workflow for Assessing Anti-Angiogenic Activity
The following diagram illustrates the logical workflow for evaluating the anti-angiogenic properties of Neamine hydrochloride.
Caption: Logical workflow for the biological evaluation of Neamine hydrochloride.
Conclusion
Neamine hydrochloride is a versatile molecule with significant potential in various therapeutic areas. Its well-defined chemical structure and properties, combined with its multifaceted biological activities, make it an attractive candidate for further research and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising compound. The continued investigation into its mechanisms of action will undoubtedly unveil new opportunities for its application in medicine.
References
- 1. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Neamine Inhibits Oral Cancer Progression by Suppressing Angiogenin-mediated Angiogenesis and Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
